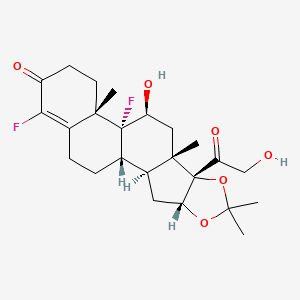
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is a synthetic corticosteroid compound characterized by specific structural modifications that influence its chemical and biological properties. Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure selective modification of the steroid backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can have different biological activities and properties .
Scientific Research Applications
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in research on steroid hormone receptors and their biological effects.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid drugs and formulations.
Mechanism of Action
The mechanism of action of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the regulation of gene expression and modulation of inflammatory responses. The compound’s fluorination and isopropylidenedioxy modifications enhance its binding affinity and selectivity for glucocorticoid receptors .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various medical conditions.
Prednisolone: A widely used corticosteroid for treating inflammation and autoimmune diseases.
Uniqueness
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is unique due to its specific structural modifications, which enhance its stability, binding affinity, and selectivity for glucocorticoid receptors. These properties make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H32F2O6 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12,17-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32F2O6/c1-20(2)31-18-9-14-12-5-6-13-19(25)15(28)7-8-21(13,3)23(12,26)16(29)10-22(14,4)24(18,32-20)17(30)11-27/h12,14,16,18,27,29H,5-11H2,1-4H3/t12-,14-,16-,18+,21-,22-,23-,24+/m0/s1 |
InChI Key |
QDLRICLJTNMNNZ-BLEYLIQZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5=C(C(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

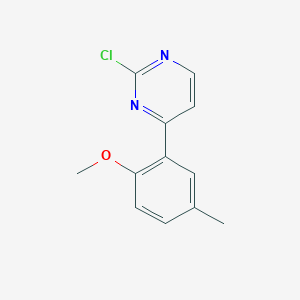
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
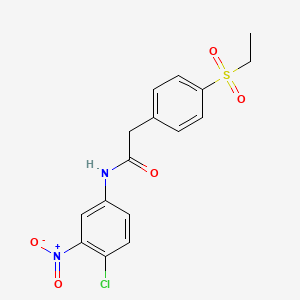
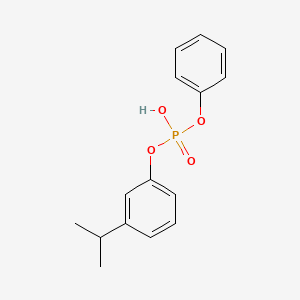
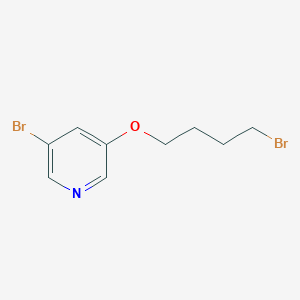
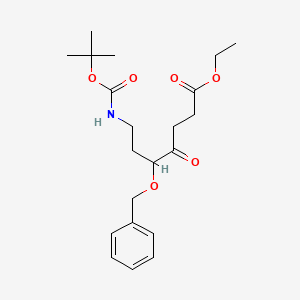
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
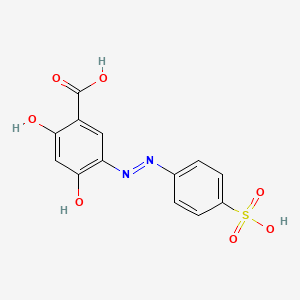
![Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate](/img/structure/B13856241.png)
